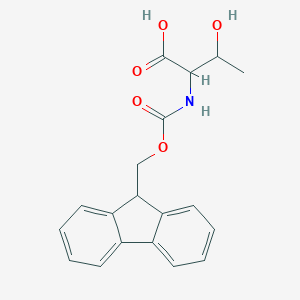

Fmoc-Thr-OH

Description

The exact mass of the compound Fmoc-Thr-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-Thr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Thr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-DIFFPNOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-37-0 | |

| Record name | (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-threonine (Fmoc-Thr-OH) is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function provides a stable yet readily cleavable moiety under mild basic conditions, making it a cornerstone of orthogonal peptide synthesis strategies. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the application of Fmoc-Thr-OH in peptide synthesis.

Core Chemical Properties and Structure

Fmoc-Thr-OH is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| IUPAC Name | (2S,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid | |

| CAS Number | 73731-37-0 | [1] |

| Molecular Formula | C₁₉H₁₉NO₅ | [1][2] |

| Molecular Weight | 341.36 g/mol | [1] |

| Melting Point | ~115 °C (decomposes) | [1][3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMF and DMSO | [4] |

| SMILES | C--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13">C@HO | [1][2] |

| InChI Key | OYULCCKKLJPNPU-GTNSWQLSSA-N |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Thr-OH into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling. The following protocols are generalized and may require optimization based on the specific peptide sequence and resin.

Fmoc Deprotection

This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v)

-

DMF for washing

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 3-5 minutes.

-

Main Deprotection: Drain the deprotection solution and add a fresh aliquot of the 20% piperidine in DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene byproduct. The resin is now ready for the coupling step.

Fmoc-Thr-OH Coupling

This protocol describes the activation and coupling of Fmoc-Thr-OH to the deprotected N-terminus of the peptide-resin. A common and efficient method utilizing HBTU/DIPEA is detailed below.

Materials:

-

Deprotected peptide-resin

-

Fmoc-Thr-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-Thr-OH (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.

-

Pre-activation: Add DIPEA (6-8 equivalents) to the amino acid/HBTU solution. The mixture may change color, indicating activation. Allow the pre-activation to proceed for 1-2 minutes.

-

Coupling Reaction: Add the activated Fmoc-Thr-OH solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like Fmoc-Thr-OH.

Caption: A diagram illustrating the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS) for the addition of an amino acid.

Conclusion

Fmoc-Thr-OH is an indispensable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties and the optimization of its handling in SPPS protocols are crucial for the successful synthesis of high-purity peptides. The provided data and protocols serve as a foundational guide for researchers and professionals in the field of peptide chemistry and drug development.

References

An In-depth Technical Guide to Fmoc-Thr-OH: Properties, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-L-threonine, commonly abbreviated as Fmoc-Thr-OH, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the temporary Fmoc protecting group on the alpha-amino group, allow for the controlled and sequential assembly of peptide chains under mild conditions. This technical guide provides a comprehensive overview of the molecular properties of Fmoc-Thr-OH, detailed experimental protocols for its use, and a visual representation of its incorporation into a growing peptide chain.

Core Molecular Data

A precise understanding of the physicochemical properties of Fmoc-Thr-OH is fundamental for its effective application in peptide synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 341.36 g/mol | [1][2][3] |

| CAS Number | 73731-37-0 | [1][2][3][4] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 90-115 °C | [1][3] |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Thr-OH into a peptide sequence involves a cyclical process of deprotection, coupling, and washing. The following protocols outline the standard procedures for utilizing Fmoc-Thr-OH in Fmoc-based SPPS.

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support, typically a resin such as Wang or Rink Amide resin.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with N,N-Dimethylformamide (DMF) three times.

-

Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions.[5]

-

Fmoc Deprotection

This step involves the removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide to allow for the coupling of the next amino acid.

-

Reagents:

-

20% (v/v) piperidine in DMF.

-

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]

-

Agitate the mixture at room temperature for 2-5 minutes.[2]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.[5]

-

Amino Acid Coupling

Following deprotection, the free amine on the resin is coupled with the carboxyl group of the incoming Fmoc-Thr-OH. This reaction is facilitated by a coupling agent to form a peptide bond.

-

Reagents:

-

Fmoc-Thr-OH

-

Coupling agent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[3]

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA).

-

Solvent: DMF.

-

-

Procedure:

-

In a separate vial, dissolve Fmoc-Thr-OH (2-4 equivalents based on resin substitution) and an equimolar amount of HBTU in DMF.[5][6]

-

Add DIPEA (4-8 equivalents) to the amino acid/HBTU solution to activate the carboxylic acid.[5][6]

-

Immediately add the activated Fmoc-Thr-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes.[5] The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.

-

Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.

-

Cleavage from Resin and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

-

Reagents (Cleavage Cocktail):

-

A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.

-

-

Procedure:

-

Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the dry resin in a fume hood.[7]

-

Agitate the mixture at room temperature for 2-4 hours.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow: Fmoc-Thr-OH Incorporation

The following diagram illustrates the cyclical workflow for the incorporation of a single Fmoc-Thr-OH residue onto a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for Fmoc-Thr-OH incorporation in SPPS.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. HBTU - Wikipedia [en.wikipedia.org]

- 4. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Research Applications of Fmoc-L-threonine

Audience: Researchers, scientists, and drug development professionals.

Fmoc-L-threonine is a cornerstone reagent in modern biochemical research, primarily utilized as a fundamental building block in the chemical synthesis of peptides.[1] Its unique structure, featuring a temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive hydroxyl side chain, makes it indispensable for Solid-Phase Peptide Synthesis (SPPS).[2][3] This guide provides a comprehensive overview of the applications, experimental protocols, and quantitative data associated with the use of Fmoc-L-threonine in research and drug development.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The principal application of Fmoc-L-threonine is its role as a protected amino acid monomer in Fmoc-based SPPS.[1] This methodology facilitates the stepwise construction of a peptide sequence on an insoluble resin support.[2] The Fmoc group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of subsequent amino acids.[2][4] The hydroxyl group of the threonine side chain is often protected with an acid-labile group like tert-butyl (tBu) to prevent unwanted side reactions during synthesis.[5][6]

The general workflow for incorporating a single Fmoc-L-threonine residue into a growing peptide chain is depicted below.

Caption: Standard cycle for the incorporation of Fmoc-L-threonine in SPPS.

Quantitative Data in Fmoc-L-Threonine Coupling

The efficiency of Fmoc-L-threonine incorporation is critical for the successful synthesis of the target peptide. Several parameters are monitored to ensure high fidelity throughout the process.

| Parameter | Typical Value | Method of Determination | Key Influencing Factors |

| Coupling Efficiency | >99% | Qualitative: Kaiser Test, Chloranil Test. Quantitative: HPLC of cleaved peptide, NMR spectroscopy.[7] | Coupling reagents, reaction time, temperature, steric hindrance, peptide aggregation.[8][9] |

| Crude Peptide Purity | 50-95% | RP-HPLC | Sequence difficulty, side-chain protecting group strategy, deprotection conditions.[10] |

| Overall Synthesis Yield | 10-70% | Mass of purified peptide vs. initial resin loading | Peptide length, sequence complexity, cumulative coupling efficiency, purification losses. |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-Thr(tBu)-OH in Manual SPPS

This protocol outlines the manual steps for coupling Fmoc-L-Thr(tBu)-OH onto a solid support resin with a free N-terminal amine.

1. Materials and Reagents:

-

Resin with N-terminally deprotected peptide

-

Fmoc-L-Thr(tBu)-OH (3-5 equivalents)

-

Coupling Activator: HBTU (2.9 equivalents) or DIC (3 equivalents) with HOBt (3 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Reaction Vessel: Solid-phase synthesis vessel with a frit

2. Procedure:

-

Resin Preparation:

-

Ensure the peptide-resin has been fully deprotected (removal of the previous Fmoc group) and thoroughly washed with DMF.[11]

-

-

Activation of Fmoc-L-Thr(tBu)-OH:

-

In a separate vial, dissolve Fmoc-L-Thr(tBu)-OH, HBTU, and HOBt (if using) in DMF.

-

Add DIPEA to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.[3]

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the pre-activated amino acid solution to the resin.

-

Agitate the mixture using a shaker or manual swirling for 1-2 hours at room temperature.[3]

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]

-

-

Monitoring Coupling Completion (Optional but Recommended):

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Proceed to Next Cycle:

-

Once coupling is complete, the resin is ready for the Fmoc deprotection step to prepare for the addition of the next amino acid.[2]

-

Advanced Applications in Research

1. Synthesis of Phosphopeptides:

Threonine is a common site of protein phosphorylation, a critical post-translational modification in cell signaling.[12] To study these pathways, researchers require synthetic phosphopeptides. This is achieved by incorporating Fmoc-L-threonine derivatives where the side-chain hydroxyl is protected with a phosphate group.[13] The phosphate itself is typically protected with groups like benzyl or methyl, which are removed during the final cleavage from the resin.[14][15] The use of pre-phosphorylated Fmoc-amino acids is generally preferred over post-synthetic phosphorylation of the peptide on the resin.[13]

Caption: Synthesis of phosphopeptides using a pre-phosphorylated Fmoc-L-threonine derivative.

2. Synthesis of Glycopeptides:

O-linked glycosylation on threonine residues is crucial for protein function and recognition events.[16] The synthesis of glycopeptides for research is accomplished using glycosylated Fmoc-L-threonine building blocks.[17][18] In these reagents, a protected carbohydrate moiety is attached to the threonine side chain.[16] The acetyl-protected sugars are common as they are stable to the piperidine used for Fmoc removal but can be cleaved under mild basic conditions after the peptide is released from the resin.[16][18]

3. Drug Discovery and Development:

Synthetic peptides are widely explored as therapeutic agents. Fmoc-L-threonine is incorporated into these synthetic peptides to mimic or inhibit biological interactions.[19][20] For example, a synthetic peptide containing threonine can be used as a substrate for a specific kinase in high-throughput screening assays to identify kinase inhibitors. The ability to introduce modifications like phosphorylation or glycosylation at specific threonine sites is critical for creating peptides with enhanced stability, specificity, and therapeutic potential.[19]

Caption: Logical workflow for using Fmoc-L-threonine-containing peptides in drug discovery.

References

- 1. eqipped.com [eqipped.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chempep.com [chempep.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Threonine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Phosphopeptides in the Fmoc Mode [ouci.dntb.gov.ua]

- 15. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of an Fmoc-threonine bearing core-2 glycan: a building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 18. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. go.drugbank.com [go.drugbank.com]

Fmoc-Thr-OH (CAS: 73731-37-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: N-α-Fmoc-L-threonine (Fmoc-Thr-OH) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable linkage that is readily cleaved under mild basic conditions, making it an indispensable tool for the synthesis of peptides and peptidomimetics for research, therapeutic, and diagnostic applications. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols associated with Fmoc-Thr-OH, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Fmoc-Thr-OH is a white to off-white powder with the chemical formula C₁₉H₁₉NO₅.[1][2] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| CAS Number | 73731-37-0 | [1][2] |

| Molecular Formula | C₁₉H₁₉NO₅ | [1][2] |

| Molecular Weight | 341.36 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 90-115 °C | [1][3] |

| Solubility | Soluble in DMF and DMSO. | [4] |

| Storage Temperature | -20°C to -15°C | [1][5] |

Applications in Research and Drug Development

The primary application of Fmoc-Thr-OH lies in its role as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) .[6] The threonine residue, with its secondary hydroxyl group, is a frequent site for post-translational modifications (PTMs), making Fmoc-Thr-OH crucial for the synthesis of modified peptides that are vital for studying biological processes and for developing novel therapeutics.

Key applications include:

-

Synthesis of Bioactive Peptides: Fmoc-Thr-OH is incorporated into the synthesis of a vast array of bioactive peptides, including hormones, neurotransmitters, and enzyme inhibitors.

-

Drug Discovery and Development: It is instrumental in the development of peptide-based drugs.[5] The ability to precisely control the peptide sequence allows for the optimization of drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

-

Synthesis of Glycopeptides: Threonine is a common site of O-linked glycosylation. Fmoc-Thr-OH serves as a precursor for the synthesis of O-glycosylated threonine building blocks, which are then used in the SPPS of glycopeptides.[3][7] These glycopeptides are essential for studying the roles of carbohydrates in protein folding, stability, and cell-cell recognition.

-

Synthesis of Phosphopeptides: Threonine phosphorylation is a key event in many signaling pathways. Fmoc-Thr-OH is used in the synthesis of phosphopeptides, which are critical tools for investigating protein kinase and phosphatase activity and for the development of kinase inhibitors.[6]

-

Structural Biology: Synthetic peptides containing threonine are used in structural studies, such as X-ray crystallography and NMR spectroscopy, to understand protein structure and function.[5]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Thr-OH in Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and the resin used.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps of resin swelling, Fmoc deprotection, amino acid coupling, and cleavage.

a. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Wang resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) into a reaction vessel.[1]

-

Wash the resin with N,N-dimethylformamide (DMF) three times.

-

Swell the resin in DMF for at least 30 minutes at room temperature.[1]

b. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[1]

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[1]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

c. Amino Acid Coupling:

-

In a separate vessel, dissolve 3-4 equivalents of Fmoc-Thr-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF.[1][2]

-

Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate the carboxylic acid.[1][2]

-

Immediately add the activated Fmoc-Thr-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[2]

d. Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[2]

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Synthesis of O-Glycosylated Threonine Building Blocks

Fmoc-Thr-OH is a key starting material for creating glycosylated amino acids for glycopeptide synthesis. A general approach involves:

-

Protection of the Carboxylic Acid: The carboxylic acid of Fmoc-Thr-OH is typically protected as a methyl or benzyl ester to prevent side reactions during glycosylation.

-

Glycosylation: The protected Fmoc-Thr-ester is reacted with a protected, activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter (e.g., silver triflate or trimethylsilyl triflate).

-

Deprotection: The protecting group on the carboxylic acid is selectively removed to yield the Fmoc-protected glycosylated threonine building block, which can then be used in SPPS.[3]

Synthesis of Phosphothreonine-Containing Peptides

For the synthesis of phosphopeptides, a common strategy involves the use of a pre-phosphorylated Fmoc-Thr derivative, such as Fmoc-Thr(PO(OBzl)OH)-OH.[2]

-

Coupling of Phosphorylated Threonine: The protected phosphothreonine building block is coupled to the growing peptide chain using standard coupling reagents, often with an increased amount of base (DIEA) to facilitate the reaction.[8]

-

Chain Elongation: Subsequent amino acids are coupled following the standard SPPS protocol.

-

Final Cleavage and Deprotection: The final cleavage from the resin with a TFA-based cocktail also removes the benzyl protecting group from the phosphate moiety, yielding the desired phosphopeptide.

Analytical Characterization of Peptides

The purity and identity of synthetic peptides containing threonine are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

| Analytical Technique | Description |

| Reversed-Phase HPLC (RP-HPLC) | This is the primary method for assessing the purity of the crude peptide and for purifying the target peptide.[1][9] A C18 column is commonly used with a gradient of acetonitrile in water, typically containing 0.1% TFA as an ion-pairing agent.[7] The peptide is detected by UV absorbance at 214 nm and 280 nm. |

| Mass Spectrometry (MS) | MS is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[2][7] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. For LC-MS analysis, formic acid is often used as a mobile phase additive instead of TFA to avoid ion suppression.[7][9] |

Signaling Pathway Visualization: The MAPK Pathway

Threonine phosphorylation is a critical event in numerous cellular signaling pathways. One of the most well-studied is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates processes such as cell growth, differentiation, and stress responses.[5][10] MAPKs are activated by dual phosphorylation on conserved threonine and tyrosine residues within their activation loop.[5][10] The synthesis of threonine-containing peptides and phosphopeptides using Fmoc-Thr-OH is instrumental in dissecting the intricacies of such pathways.

Figure 2: Simplified MAPK signaling cascade highlighting threonine phosphorylation.

Fmoc-Thr-OH is a cornerstone of modern peptide chemistry. Its versatility allows for the synthesis of a wide range of peptides, from simple unmodified sequences to complex glycopeptides and phosphopeptides. A thorough understanding of its properties and the associated synthetic and analytical methodologies is essential for researchers and professionals in drug discovery and development aiming to harness the therapeutic and scientific potential of peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. ijsra.net [ijsra.net]

- 7. agilent.com [agilent.com]

- 8. Signal Transduction Pathways: MAP Kinases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 9. lcms.cz [lcms.cz]

- 10. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of N-α-Fmoc-L-threonine (Fmoc-Thr-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in commonly used solvents, namely N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high-purity synthetic peptides. This document provides a compilation of available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for utilizing this information in peptide synthesis.

Core Concepts in Solubility for SPPS

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of the coupling steps during SPPS. Poor solubility can lead to several challenges, including:

-

Incomplete Reactions: Undissolved Fmoc-amino acid will not be available to react with the free N-terminus of the growing peptide chain on the solid support, leading to deletion sequences.

-

Slow Reaction Kinetics: Even if fully dissolved, low concentrations can slow down the coupling reaction, potentially requiring longer reaction times or leading to incomplete incorporation.

-

Aggregation: Some Fmoc-amino acids have a tendency to aggregate in solution, which can further reduce their effective concentration and hinder their reactivity.

DMF and DMSO are highly polar aprotic solvents favored in SPPS for their excellent solvating properties for a wide range of organic molecules, including protected amino acids and peptides.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for Fmoc-Thr-OH and its tert-butyl protected analogue, Fmoc-Thr(tBu)-OH, in DMF and DMSO. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.

Table 1: Solubility of Fmoc-Thr-OH

| Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions / Notes |

| DMSO | 175 mg/mL[1] | 512.66 mM[1] | Ultrasonic assistance is required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1] |

| DMF | "clearly soluble" | ~250 mM | Based on 1 mmole (341.36 mg) in 2 mL of DMF.[2] |

Table 2: Solubility of Fmoc-Thr(tBu)-OH

| Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions / Notes |

| DMSO | 100 mg/mL | 251.60 mM | Ultrasonic assistance is required. The use of new, anhydrous DMSO is recommended. |

| DMF | "excellent solubility" | Not specified | Qualitative description from a supplier. |

| DMF | "clearly soluble" | ~250 mM | Based on 1 mmole (397.46 mg) in 2 mL of DMF. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.

Materials:

-

Fmoc-Thr-OH

-

High-purity DMF

-

High-purity DMSO

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-Thr-OH (e.g., 200 mg) into a series of vials.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL of DMF or DMSO).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-Thr-OH of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-Thr-OH.

Conclusion

The solubility of Fmoc-Thr-OH in DMF and DMSO is a critical parameter for the success of solid-phase peptide synthesis. While DMSO generally offers higher reported solubility for Fmoc-Thr-OH, both solvents are effective for its use in SPPS. For applications demanding precise control over reaction conditions, it is advisable to experimentally determine the solubility under the specific conditions of the synthesis. The provided protocol and workflow offer a robust framework for such determinations, empowering researchers to optimize their peptide synthesis strategies and achieve higher purity and yields in their final products.

References

Safeguarding Synthesis: A Technical Guide to Storing Fmoc-Thr-OH Powder

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions for 9-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-Thr-OH) powder, a critical reagent in solid-phase peptide synthesis (SPPS). Addressed to researchers, scientists, and professionals in drug development, this document outlines the necessary precautions to maintain the integrity and purity of Fmoc-Thr-OH, ensuring reproducible and successful synthetic outcomes.

Executive Summary

Proper storage of Fmoc-Thr-OH powder is paramount to prevent its degradation and maintain its chemical fidelity. Key factors influencing its stability include temperature, moisture, and light. This guide synthesizes data from leading chemical suppliers and scientific literature to provide clear, actionable recommendations for storage. Adherence to these guidelines will mitigate the risks of compromised reagent quality, which can lead to impurities in the final peptide product and failed syntheses.

Core Storage Recommendations

Fmoc-Thr-OH is a white to off-white crystalline powder.[1] To ensure its long-term stability, it should be stored under controlled conditions. Exposure to elevated temperatures, humidity, and light can lead to the degradation of the Fmoc protecting group and the amino acid itself.[]

Temperature

Low temperatures are crucial for the long-term preservation of Fmoc-Thr-OH. The recommended storage temperatures vary slightly among suppliers but consistently point towards refrigeration or freezing. For long-term storage, temperatures of -15°C to -20°C are frequently recommended.[1][3] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[4]

Moisture

Fmoc-protected amino acids, including Fmoc-Thr-OH, should be protected from moisture.[] It is advisable to store the powder in a tightly sealed container.[5][6] Before use, it is critical to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its integrity.[5]

Light

The Fmoc group is known to be sensitive to light, particularly in solution.[] While the solid powder is more stable, prolonged exposure to light should be avoided as a general precaution. Storing the compound in an opaque container or in a dark location is recommended.

Quantitative Storage Data

The following table summarizes the recommended storage conditions for Fmoc-Thr-OH powder from various sources.

| Parameter | Recommended Condition | Duration | Source(s) |

| Temperature | -20°C | 3 years | [7] |

| 4°C | 2 years | [7] | |

| 2-8°C | Not specified | [4] | |

| < -15°C | Not specified | [3] | |

| Room Temperature | Temporary/Short-term | [5][8] | |

| Atmosphere | Dry | Long-term | |

| Tightly sealed container | Long-term | [5][6] | |

| Light | Protected from light | Long-term | [] |

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thr-OH is a fundamental building block in Fmoc-based solid-phase peptide synthesis.[9] The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid, such as Fmoc-Thr-OH, into a growing peptide chain on a solid support.

Figure 1. General workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol for a Coupling Cycle

The following is a generalized protocol for the coupling of Fmoc-Thr-OH during SPPS. Specific quantities and reaction times may need to be optimized based on the scale of the synthesis and the specific peptide sequence.

-

Resin Preparation: The solid support resin with the N-terminally protected peptide is swelled in a suitable solvent, typically dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of piperidine in DMF (commonly 20%). This exposes the free amine for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, Fmoc-Thr-OH is pre-activated. This is typically achieved by dissolving the Fmoc-Thr-OH and a coupling reagent (e.g., HBTU, HATU) in DMF, followed by the addition of a base such as diisopropylethylamine (DIEA).

-

Coupling: The activated Fmoc-Thr-OH solution is added to the resin. The reaction is allowed to proceed for a sufficient time to ensure complete coupling.

-

Washing: The resin is again washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-protected amino acid until the full peptide sequence is assembled.

Logical Relationship of Storage and Handling

Proper storage and handling are intrinsically linked to successful peptide synthesis. The following diagram illustrates the logical flow from storage to application, highlighting critical control points.

Figure 2. Logical flow from storage to use of Fmoc-Thr-OH, highlighting critical points.

Conclusion

The chemical integrity of Fmoc-Thr-OH powder is a prerequisite for the synthesis of high-quality peptides. The recommendations outlined in this guide—storage at low temperatures (ideally -20°C), in a dry environment, and protected from light—are simple yet critical measures to ensure the stability of this reagent. By implementing these storage protocols and following careful handling procedures, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable and reproducible results in solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 3. Fmoc-Thr-OH | 73731-37-0 | FF37962 | Biosynth [biosynth.com]

- 4. Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. severnbiotech.com [severnbiotech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Fmoc-Thr-OH [myskinrecipes.com]

The Foundational Role of the Fmoc Protecting Group in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone in the advancement of biochemistry, pharmacology, and materials science. Central to the most prevalent SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base lability, have enabled the routine and automated synthesis of complex peptides with high purity.[1][2] This guide delves into the core principles of Fmoc chemistry, provides detailed experimental protocols, presents quantitative data for critical steps, and outlines the strategic considerations necessary for successful peptide synthesis.

Core Principles of Fmoc-Based SPPS

Fmoc-SPPS is a cyclical process that builds a peptide chain from the C-terminus to the N-terminus while the nascent peptide is anchored to an insoluble resin support.[3][4] The success of this strategy hinges on an orthogonal protection scheme, where the temporary Nα-amino protecting group (Fmoc) can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact.[5]

-

Nα-Fmoc Protection: The Fmoc group shields the alpha-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling step.[6][7] Its key feature is its stability in acidic conditions and its rapid removal by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][3]

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly tert-butyl (tBu), trityl (Trt), or t-butyloxycarbonyl (Boc) derivatives.[][9] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][5]

-

Solid Support (Resin): The synthesis is performed on a solid support, such as polystyrene beads functionalized with a suitable linker.[6] The choice of linker dictates the C-terminal functionality of the final peptide, with Wang resin used for C-terminal acids and Rink Amide resin for C-terminal amides.[6]

The orthogonality between the base-labile Fmoc group and the acid-labile side-chain protecting groups is the strategic foundation of this methodology.[5]

The Chemistry and Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. The process is a base-catalyzed β-elimination reaction.[10][11]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[5][10]

-

β-Elimination: This abstraction initiates a cascade of electron movement, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[5][11]

-

DBF Scavenging: The highly reactive DBF byproduct is immediately trapped by the excess piperidine in the solution, forming a stable adduct.[1][10] This scavenging step is crucial to prevent DBF from reacting with the newly liberated N-terminal amine of the peptide, which would terminate the chain extension.[11]

The formation of the DBF-piperidine adduct can be monitored by UV spectrophotometry (at ~301 nm), allowing for real-time tracking of the deprotection reaction.[1][7]

The Fmoc-SPPS Workflow: A Step-by-Step Guide

Each cycle of amino acid addition in Fmoc-SPPS consists of a series of discrete steps. The entire process, from resin preparation to the final cleavage, is an iterative application of this cycle.

Experimental Protocols

The following protocols are provided for a standard manual synthesis on a 0.1 mmol scale. Reagent volumes and reaction times may be adjusted based on the specific sequence, scale, and equipment (e.g., automated synthesizers).[12]

-

Resin Swelling: Swell the peptide-resin in 5 mL of DMF for at least 30-60 minutes.[12]

-

Initial Deprotection: Drain the DMF and add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[12][13]

-

Main Deprotection: Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[12]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-piperidine adduct.[12]

-

Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF.[14]

-

Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[12][14]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected, washed resin. Agitate the mixture for 1-2 hours at room temperature.[12]

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts.[12]

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.[12]

-

Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.[12]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture ("Reagent K") is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and must be handled in a fume hood. [12][15]

-

Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[12][15]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[12]

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and dry the final product under vacuum.[12]

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Quantitative Data and Reagent Comparison

The efficiency of peptide synthesis is highly dependent on the choice of reagents. The tables below summarize key quantitative data and comparisons.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (Mild Base)[3] | 25-50% TFA in DCM (Strong Acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[] | Acid-labile (e.g., Bzl, Tos) or HF-labile |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[2] | Hydrofluoric Acid (HF) or TFMSA |

| Key Advantage | Milder overall conditions, compatible with sensitive residues and modifications.[2][] | Historically robust for very long or difficult sequences.[16] |

| Key Disadvantage | Potential for side reactions like diketopiperazine formation.[17] | Requires harsh, corrosive acids (HF) and specialized equipment.[2][3] |

| Reagent | Full Name | Class | Typical Reaction Time | Key Characteristics & Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | 15-60 min | Highly efficient and widely used; low racemization when HOBt is present.[18][19] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | 15-60 min | More reactive than HBTU, especially for sterically hindered couplings.[18] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | 15-60 min | High efficiency comparable to HATU but more cost-effective.[18] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | 1-4 hours | Cost-effective; byproduct (diisopropylurea) is soluble in DMF. Minimizes racemization.[19][20] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | 20-90 min | Very effective, particularly for difficult couplings, but can be more expensive.[20] |

Potential Side Reactions and Mitigation Strategies

While robust, Fmoc-SPPS is not without potential complications. Awareness of these side reactions is crucial for troubleshooting and optimizing synthesis outcomes.

-

Aspartimide Formation: Peptides containing Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn) are prone to forming a cyclic aspartimide intermediate under basic deprotection conditions.[17][21] This can lead to chain termination or rearrangement to β-aspartyl peptides.

-

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with Proline or Glycine in the first two positions.[17]

-

Mitigation: Use 2-chlorotrityl chloride resin, whose steric bulk hinders this intramolecular reaction.[17] Alternatively, couple the third amino acid immediately after deprotecting the second.

-

-

Racemization: The loss of stereochemical integrity at the α-carbon can occur during the amino acid activation step, especially for residues like Cysteine and Histidine.[18][22]

Conclusion

The Fmoc protecting group is the linchpin of modern solid-phase peptide synthesis. Its strategic use in an orthogonal protection scheme with acid-labile side-chain groups provides a mild, efficient, and highly automatable platform for assembling peptides.[2][4] For researchers, scientists, and drug development professionals, a deep understanding of the underlying chemistry, reaction kinetics, and potential pitfalls of the Fmoc methodology is paramount. By carefully selecting reagents, optimizing protocols, and implementing appropriate mitigation strategies, the synthesis of even complex and sensitive peptides can be achieved with high fidelity, paving the way for new discoveries in medicine and science.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. lifetein.com [lifetein.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. m.youtube.com [m.youtube.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. rsc.org [rsc.org]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. ovid.com [ovid.com]

- 22. benchchem.com [benchchem.com]

- 23. chempep.com [chempep.com]

Fmoc-Thr-OH supplier and pricing information

An In-Depth Technical Guide to Fmoc-Thr-OH for Researchers

This guide provides an overview of Fmoc-L-Threonine (Fmoc-Thr-OH), a crucial amino acid derivative for peptide synthesis, focusing on supplier information, pricing, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Fmoc-Thr-OH: Properties and Applications

Fmoc-L-Threonine (N-α-Fmoc-L-threonine) is a derivative of the amino acid L-Threonine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its alpha-amino group. This protecting group is stable under acidic conditions but easily removed by a base, typically piperidine, making it central to the Fmoc solid-phase peptide synthesis (SPPS) strategy.[1][2] SPPS allows for the stepwise construction of peptides, and Fmoc-Thr-OH is the building block used to incorporate threonine residues into a peptide sequence.[2][3] Threonine's hydroxyl side chain can also be a site for post-translational modifications like glycosylation or phosphorylation, making derivatives of Fmoc-Thr-OH essential for synthesizing complex peptides.[4][5]

Supplier and Pricing Information

The availability and cost of Fmoc-Thr-OH can vary significantly between suppliers. The following table summarizes pricing information from various sources for research-grade Fmoc-Thr-OH (CAS No: 73731-37-0). Please note that prices are subject to change and may not include shipping or handling fees. Some suppliers require a login to view pricing.

| Supplier | Quantity | Price (USD) | Price per Gram (USD) | Notes |

| MedchemExpress | 100 g | $83.00 | $0.83 | In-stock.[6] |

| Biosynth | 250 g | $313.33 | $1.25 | Lead time 3-4 weeks.[7] |

| 500 g | $610.17 | $1.22 | Lead time 3-4 weeks.[7] | |

| RayBiotech | 25 g | $89.00 | $3.56 | In-stock.[8] |

| ChemPep | 5 g | $42.00 | $8.40 | For Research & Development use only.[9] |

| Carl ROTH | 1 kg | €1,139.00 (~$1,230) | ~$1.23 | Ready for dispatch in 3-4 weeks.[10] |

| Advanced ChemTech | 5 g | $25.00 | $5.00 | Price for Fmoc-Thr(tBu)-OH.[5] |

| 25 g | $50.00 | $2.00 | Price for Fmoc-Thr(tBu)-OH.[5] | |

| 100 g | $150.00 | $1.50 | Price for Fmoc-Thr(tBu)-OH.[5] | |

| Sigma-Aldrich | Various | Varies | Varies | Requires login for contract pricing. |

| Aapptec | Various | Varies | Varies | Requires login for pricing.[11] |

| CDH Fine Chemical | 5 g, 25 g, 100 g | Varies | Varies | Pack sizes available.[12] |

Note: Pricing for the tert-butyl protected derivative, Fmoc-Thr(tBu)-OH, is included for comparison as it is commonly used in peptide synthesis.[5]

Experimental Protocols

The following is a standard protocol for the incorporation of Fmoc-Thr-OH into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Procedure:

-

Place the appropriate resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

-

Wash the resin with dimethylformamide (DMF) three times for one minute each.

-

Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions.[1]

-

Fmoc Deprotection

-

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.

-

Procedure:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[1]

-

Agitate the mixture for 5 minutes and then drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5 to 7 times for one minute each) to remove all traces of piperidine.[1]

-

Amino Acid Coupling

-

Objective: To activate and couple Fmoc-Thr-OH to the deprotected N-terminus of the peptide chain.

-

Procedure:

-

In a separate vial, dissolve 3-4 equivalents of Fmoc-Thr-OH and 3-4 equivalents of a coupling agent (e.g., HBTU) in DMF.[1]

-

Add 6-8 equivalents of a base, typically diisopropylethylamine (DIEA), to the amino acid/coupling agent mixture.[1]

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-Thr-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes. Reaction completion can be monitored using a qualitative method like the Kaiser test.[1]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times for one minute) and then with dichloromethane (DCM) (3 times for one minute).[1]

-

Visualized Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the addition of one amino acid residue.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. eqipped.com [eqipped.com]

- 4. Fmoc-Thr-OH | CymitQuimica [cymitquimica.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc-Thr-OH | 73731-37-0 | FF37962 | Biosynth [biosynth.com]

- 8. raybiotech.com [raybiotech.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc-Thr-OH, 1 kg, CAS No. 73731-37-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 11. peptide.com [peptide.com]

- 12. CAS-73731-37-0, FMOC-L-Threonine Manufacturers, Suppliers & Exporters in India | FM0475 [cdhfinechemical.com]

Methodological & Application

Standard Protocol for Coupling Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis in research and pharmaceutical development. The Fmoc/tBu strategy is a widely adopted method due to its mild reaction conditions and compatibility with a diverse range of amino acids. Threonine, a β-hydroxy amino acid, plays a critical role in the structure and function of many peptides. Its side-chain hydroxyl group is typically protected with a tert-butyl (tBu) group to prevent side reactions during synthesis.

This document provides a detailed protocol for the efficient coupling of Fmoc-Thr(tBu)-OH in SPPS. It includes a summary of common coupling reagents, recommended reaction conditions, and a step-by-step experimental procedure. Adherence to this protocol will help ensure high coupling efficiency and minimize common side reactions, leading to the successful synthesis of high-purity peptides.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency in SPPS, especially for sterically hindered amino acids like Threonine. The following table summarizes the performance of several widely used coupling reagents. While yields can vary based on the specific peptide sequence and reaction conditions, this data provides a comparative overview.[1]

| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) |

| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99[1] |

| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[1] |

| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 30-120 | ~95-98 |

| PyBOP | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95[1] |

| COMU | - | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 15-30 | >99[1] |

Experimental Protocol: Manual Coupling of Fmoc-Thr(tBu)-OH

This protocol describes a standard manual procedure for the coupling of Fmoc-Thr(tBu)-OH onto a solid support following Fmoc deprotection of the N-terminal amine.

Materials

-

Fmoc-Thr(tBu)-OH

-

Peptide synthesis resin with a free N-terminal amine

-

Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Kaiser test kit

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or bubbler for agitation

Procedure

Step 1: Resin Preparation and Fmoc Deprotection

-

Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test on a few beads of resin to confirm the presence of free primary amines (a positive test will result in a blue/purple color).

Step 2: Amino Acid Activation and Coupling

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

Step 3: Monitoring and Washing

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

-

If the Kaiser test is positive, continue the coupling for an additional 1-2 hours and re-test. If the test remains positive, a double coupling may be necessary.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Experimental Workflow Diagram

Caption: General workflow for one cycle of Fmoc-Thr(tBu)-OH coupling in SPPS.

Troubleshooting and Side Reactions

-

Incomplete Coupling: As indicated by a positive Kaiser test after the initial coupling time, this can be addressed by extending the reaction time or performing a double coupling with fresh reagents.[2] The use of more potent coupling reagents like HATU or COMU is recommended for sterically hindered amino acids.[1]

-

Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization, the choice of base can influence its extent. For amino acids prone to racemization, using a weaker base like collidine instead of DIPEA is recommended.[3] Carbodiimide-based activation methods without a strong base can also minimize racemization.[4]

-

Aggregation: During the elongation of the peptide chain, aggregation can hinder both coupling and deprotection steps.[3] Using solvents like NMP instead of DMF or incorporating pseudoproline dipeptides can help to disrupt secondary structures and improve synthesis efficiency.

References

Application Notes and Protocols: Activation of Fmoc-Thr-OH with HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is critical for the successful synthesis of a target peptide. The activation of the carboxylic acid group of the incoming N-Fmoc protected amino acid is a key step that dictates the yield and purity of the final product. Threonine, a β-hydroxy amino acid, can present challenges in coupling due to steric hindrance. The use of potent activating agents is therefore essential.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium/uronium-based coupling reagent. It is an analogue of HBTU where the benzotriazole group is replaced by the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[1][2] The presence of the nitrogen atom in the pyridine ring of HOAt enhances its electron-withdrawing properties, leading to the formation of a more reactive OAt active ester and consequently, more efficient coupling.[1] While HOBt (1-hydroxybenzotriazole) is a common additive used with other coupling reagents like DIC and HBTU to increase efficiency and reduce racemization, HATU already contains the superior HOAt moiety.[1][2][3] Therefore, the addition of HOBt to a HATU-mediated coupling is generally redundant. These notes will focus on the standard and highly efficient activation of Fmoc-Thr-OH using HATU.

Chemical Activation Mechanism

The activation of an Fmoc-amino acid with HATU proceeds through a multi-step mechanism in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

-

Deprotonation: The tertiary base deprotonates the carboxylic acid of Fmoc-Thr-OH, forming a carboxylate anion.[4]

-

Active Ester Formation: The carboxylate anion attacks the aminium salt HATU. This leads to the formation of a highly reactive OAt active ester of the Fmoc-Thr-OH.[1][4] This active ester is more reactive than the corresponding OBt ester formed with reagents like HBTU.[5][6]

-

Acylation: The nucleophilic free amine on the resin-bound peptide attacks the carbonyl carbon of the reactive OAt-ester, forming the desired peptide bond and releasing HOAt.[4]

The diagram below illustrates the activation pathway of an Fmoc-amino acid with HATU.

Quantitative Data Summary

The efficiency of a coupling reaction depends on the reagents, their stoichiometry, and the reaction conditions. HATU is known for its high efficiency, especially for sterically hindered amino acids like threonine.[7]

| Parameter | Recommended Range | Notes |

| Fmoc-Thr-OH (equiv.) | 3 - 5 | An excess is used to drive the reaction to completion.[7] |

| HATU (equiv.) | 2.7 - 5 | A slight deficit or equimolar amount relative to the amino acid is common.[7][8] |

| Base (DIPEA/Collidine, equiv.) | 6 - 10 | A 2-fold excess relative to the amino acid and coupling agent is standard.[1][7] |

| Solvent | DMF, NMP | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common solvents.[9] |

| Pre-activation Time | 1 - 5 minutes | Brief pre-activation is sufficient for HATU.[1] Longer times may increase risk of racemization.[10] |

| Coupling Time | 30 - 120 minutes | Can be extended for difficult couplings. Reaction progress can be monitored.[7][11] |

| Temperature | Room Temperature | Microwave assistance can be used to accelerate coupling for difficult sequences.[7] |

Experimental Protocols

This section provides a standard protocol for the manual solid-phase coupling of Fmoc-Thr-OH to a peptide-resin using HATU activation. The protocol assumes a starting scale of 0.1 mmol of resin substitution.

Materials and Reagents:

-

Fmoc-protected amino-terminated resin (e.g., Rink Amide, Wang)

-

Fmoc-Thr-OH (or Fmoc-Thr(tBu)-OH if side-chain protection is desired)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

-

Reaction vessel suitable for SPPS

-

Shaker or bubbler for agitation

Protocol Steps:

-

Resin Swelling:

-

Place the resin (0.1 mmol) in the reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.[1]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

-

Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

-

-

Amino Acid Activation:

-

In a separate, dry glass vial, dissolve Fmoc-Thr-OH (e.g., 5 equivalents, 0.5 mmol) and HATU (e.g., 4.9 equivalents, 0.49 mmol) in a minimal amount of DMF.

-

Add DIPEA (e.g., 10 equivalents, 1.0 mmol) to the solution.

-

Mix the solution for 1-5 minutes to pre-activate the amino acid.[1] The solution may change color to yellow or orange, which is common.[12]

-

-

Coupling Reaction:

-

Washing and Monitoring:

-

After the coupling time, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete.

-

If the Kaiser test is positive, the coupling reaction can be repeated (double coupling) to ensure completion.

-

The diagram below outlines the experimental workflow for a single coupling cycle in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, a polar amino acid with a secondary hydroxyl group, plays a critical role in the structure and function of peptides and proteins. Its side chain can participate in hydrogen bonding and is a key site for post-translational modifications such as phosphorylation, which is fundamental to many cellular signaling pathways. In automated solid-phase peptide synthesis (SPPS), the accurate and efficient incorporation of threonine residues is crucial for the synthesis of biologically active peptides for research, diagnostics, and therapeutic development.

This document provides detailed application notes and experimental protocols for the use of Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in automated SPPS. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function offers robust protection against undesired side reactions during peptide chain elongation under the basic conditions used for Fmoc-deprotection. This protecting group is efficiently removed during the final acidolytic cleavage step.

Chemical Properties of Fmoc-Thr(tBu)-OH

| Property | Value |

| Chemical Formula | C₂₃H₂₇NO₅ |

| Molecular Weight | 397.47 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DCM |

| Purity (HPLC) | Typically ≥99.0% |

| Enantiomeric Purity | Typically ≥99.8% L-isomer |

The Fmoc group provides temporary protection of the α-amino group and is readily cleaved by a secondary amine base, typically piperidine in DMF. The tBu group is an acid-labile protecting group, stable to the basic conditions of Fmoc deprotection, ensuring the integrity of the threonine side chain throughout the synthesis.